Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate
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Overview
Description
This compound features a pyridine core, which is known for its wide range of biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate typically involves the reaction of 3-cyano-6-pyridin-3-ylpyridine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s pyridine core allows it to bind with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in its antiproliferative effects against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine derivatives: Exhibits antimicrobial activity.
Other cyanopyridine derivatives: Possess various pharmacological activities, including antihypertensive and anticancer properties
Uniqueness
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate stands out due to its unique combination of a pyridine core with a sulfanylacetate group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-21-15-11(8-16)5-6-13(18-15)12-4-3-7-17-9-12/h3-7,9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPKEYQYFBTNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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